tert-butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate

Aziridination Nitrene Transfer Sulfur Oxidation State

Boc-protected cyclic sulfone building block (CAS 480450-21-3) with the critical S,S-dioxide oxidation state pre-installed. Enables exclusive formation of bicyclic aziridine-sulfone covalent warheads via nitrene addition-a chemotype inaccessible from sulfide or sulfoxide analogs. Delivers ~1.86 LogP advantage over saturated tetrahydro derivative for superior solubility in fragment screening. Ideal for parallel library synthesis with predictable regiochemistry. For R&D use only; ships ambient globally.

Molecular Formula C10H17NO4S
Molecular Weight 247.31 g/mol
Cat. No. B13899465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate
Molecular FormulaC10H17NO4S
Molecular Weight247.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCS(=O)(=O)C=C1
InChIInChI=1S/C10H17NO4S/c1-10(2,3)15-9(12)11-8-4-6-16(13,14)7-5-8/h4,6,8H,5,7H2,1-3H3,(H,11,12)
InChIKeyOCVPKRBKSABTRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate – Procurement-Grade Profile & Baseline Identity


tert-Butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate (CAS 480450-21-3, C₁₀H₁₇NO₄S, MW 247.31 g·mol⁻¹) is a Boc-protected cyclic sulfone building block belonging to the 3,4-dihydro-2H-thiopyran 1,1-dioxide class . The compound features a six-membered sulfur heterocycle with an endocyclic double bond (3,4-dihydro oxidation state), a fully oxidized sulfur (1,1-dioxide/sulfone), and a tert-butyl carbamate-protected amine at the 4-position. This specific combination of unsaturation pattern, sulfur oxidation state, and amine protection distinguishes it from the fully saturated tetrahydro analog (CAS 595597-01-6), the 3,6-dihydro regioisomer, and sulfide or sulfoxide analogs, each of which exhibits fundamentally different reactivity, physicochemical properties, and biological profiles [1].

Why In-Class Substitution Fails for tert-Butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate – The Three-Axis Differentiation Problem


Substituting tert-butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate with any nearest analog—whether the fully saturated tetrahydro derivative, the 3,6-dihydro regioisomer, or an unoxidized sulfide—introduces at least one of three critical deviations: altered reactivity at the carbon–carbon double bond, a different sulfur oxidation state that governs chemoselectivity in downstream transformations, or a change in lipophilicity exceeding 1.5 LogP units [1][2]. Specifically, the S,S-dioxide oxidation state uniquely directs nitrene addition to the C=C bond yielding a bicyclic aziridine scaffold, whereas the sulfide undergoes only aziridine ring-opening and the S-oxide diverts the nitrene entirely to the sulfur atom [2]. The 3,4-dihydro unsaturation pattern further differentiates this compound from the 3,6-dihydro isomer, which requires distinct elimination conditions and gives a different regioisomeric product distribution [1]. These are not subtle perturbations; they constitute mutually exclusive reaction outcomes that preclude generic interchange in any structure–activity relationship (SAR) program, combinatorial library synthesis, or medicinal chemistry campaign.

Quantitative Differentiation Evidence for tert-Butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate versus Closest Analogs


Nitrene Addition Chemoselectivity: S,S-Dioxide vs. Sulfide vs. S-Oxide of 3,4-Dihydro-2H-thiopyran

Under oxidative aminoaziridination conditions with N-aminophthalimide, the S,S-dioxide (sulfone) derivative of 3,4-dihydro-2H-thiopyran yields exclusively the bicyclic 2-thia-7-azabicyclo[4.1.0]heptane-2,2-dioxide core via nitrene addition to the C=C bond. In contrast, the unoxidized sulfide yields only en(phthaloyl)hydrazine following initial aziridine ring-opening and cleavage, while the S-oxide (sulfoxide) traps the nitrene at the sulfur atom to form a sulfoximine, leaving the double bond completely untouched [1]. This represents a qualitative switch in reaction outcome—three different products from three oxidation states—making the S,S-dioxide uniquely productive for aziridine-fused bicyclic scaffold construction.

Aziridination Nitrene Transfer Sulfur Oxidation State Heterocyclic Synthesis

Regioisomeric Synthesis Yield: 3,4-Dihydro vs. 3,6-Dihydro-2H-thiopyran 1,1-Dioxide

In the four-step multigram synthesis starting from dihydro-2H-thiopyran-3(4H)-one, the 3,4-dihydro-2H-thiopyran 1,1-dioxide regioisomer (the core scaffold of the target compound) is obtained in 64% overall yield using pyridine-mediated elimination, whereas the 3,6-dihydro regioisomer is obtained in 74% overall yield using aqueous NaOH-mediated elimination [1]. These distinct conditions and yields reflect the intrinsic thermodynamic and kinetic differences between the two regioisomeric scaffolds and establish synthetic tractability metrics that directly impact cost-of-goods, scalability, and procurement decisions.

Regioselective Synthesis Cyclic Sulfone Elimination Conditions Process Chemistry

Lipophilicity Differential: 3,4-Dihydro Sulfone Boc-Carbamate vs. Fully Saturated Tetrahydro Analog

The target compound (CAS 480450-21-3) exhibits a calculated XlogP of 0.7 and a topological polar surface area (TPSA) of 80.8 Ų . The fully saturated tetrahydro analog (CAS 595597-01-6) shows a LogP of 2.56 . This ~1.86 LogP unit difference corresponds to a ~72-fold difference in octanol–water partition coefficient, translating to significantly higher aqueous solubility for the target dihydro compound and differing predicted passive membrane permeability. The dihydro scaffold also contributes an endocyclic double bond capable of π–π stacking interactions absent in the fully saturated analog.

Lipophilicity LogP Physicochemical Properties Drug-likeness

Antibacterial Activity Profile: Thiopyran S,S-Dioxides vs. S-Oxides vs. Sulfides

A systematic antimicrobial evaluation of thiopyran sulfide, sulfoxide, and sulfone derivatives against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative), and Candida albicans (fungus) revealed that thiopyran S,S-dioxides (sulfones) are the most effective against all bacterial strains tested, whereas thiopyran S-oxides showed excellent antifungal activity specifically against C. albicans [1]. This oxidation state-dependent activity bifurcation means that selecting the S,S-dioxide scaffold—as embodied by the target compound—is mandatory for antibacterial SAR programs, while the S-oxide would be counter-selected.

Antibacterial Antifungal Sulfur Oxidation State Structure-Activity Relationship

Quantum Chemical Acidity Differentiation of 3,4-Dihydro-2H-thiopyran-1,1-dioxide Ring Protons

REVPBE0 DFT calculations on 3,4-dihydro-2H-thiopyran-1,1-dioxide and its 3,4,6-triphenyl derivative reveal that the protons at different positions of the 2H-thiopyran ring possess distinct acidities (Gibbs free energies of deprotonation by hydroxide), and the resulting anions localize negative charge at different reaction centers [1][2]. This position-dependent C–H acidity profile directly governs the regioselectivity of base-mediated alkylation and functionalization reactions—a property absent in the fully saturated tetrahydro scaffold where all C–H bonds are aliphatic and electronically similar. The unsaturation in the 3,4-dihydro scaffold thus provides a handle for regioselective C–C bond formation not available in the saturated analog.

DFT Calculation C–H Acidity Anion Stability Alkylation Regioselectivity

Hydrogen Bonding and Rotatable Bond Differential vs. Unprotected Core Scaffold

The target compound possesses 1 hydrogen bond donor (carbamate NH), 4 hydrogen bond acceptors (carbamate C=O, two sulfone S=O, carbamate O), and 3 rotatable bonds (Boc tert-butyl, carbamate C–O, carbamate C–N linkage) . In comparison, the unprotected core scaffold 3,4-dihydro-2H-thiopyran 1,1-dioxide (CAS 16841-51-3) has 0 H-bond donors, 2 H-bond acceptors (two S=O only), 0 rotatable bonds, and a LogP of 1.79 . The Boc-carbamate installation thus adds H-bond donor capacity, increases molecular recognition potential for biological targets, introduces a latent amine for subsequent deprotection, and reduces LogP by over 1 unit—all critical parameters for fragment-based drug discovery and parallel library synthesis.

Hydrogen Bonding Rotatable Bonds Molecular Complexity Building Block Design

Procurement-Guiding Application Scenarios for tert-Butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate


Synthesis of Aziridine-Fused Bicyclic Sulfone Scaffolds for Covalent Inhibitor Discovery

The exclusive formation of 2-thia-7-azabicyclo[4.1.0]heptane-2,2-dioxide via nitrene addition to the C=C bond of the S,S-dioxide scaffold [1] enables construction of strained bicyclic aziridine-sulfones that serve as electrophilic warheads for covalent cysteine targeting. No other oxidation state (sulfide or S-oxide) can access this chemotype under identical conditions, making tert-butyl (1,1-dioxido-3,4-dihydro-2H-thiopyran-4-yl)carbamate the mandatory building block for this class of covalent inhibitors. The Boc group allows late-stage deprotection and further functionalization of the 4-amino position.

Antibacterial Lead Optimization Leveraging Sulfone-Dependent Activity Profile

Given that thiopyran S,S-dioxides are the most effective oxidation state against both Gram-positive and Gram-negative bacteria [1], medicinal chemistry programs targeting bacterial pathogens should prioritize the S,S-dioxide scaffold. The target compound provides this oxidation state pre-installed with a protected amine handle, enabling rapid analog generation via Boc deprotection and subsequent amide coupling, sulfonamide formation, or reductive amination—all while maintaining the antibacterial-active sulfone pharmacophore.

Fragment-Based Drug Discovery with Balanced Hydrophilicity

With a calculated XlogP of 0.7 and TPSA of 80.8 Ų [1], the target compound occupies favorable fragment-like physicochemical space for CNS and oral drug discovery. Its ~1.86 LogP unit advantage over the fully saturated tetrahydro analog translates to superior aqueous solubility and potentially lower non-specific binding, making it the preferred choice for fragment screening libraries where balanced hydrophilicity and manageable lipophilicity are critical selection criteria.

Regioselective C–H Functionalization for Diversification-Oriented Synthesis

The position-dependent C–H acidity of the 3,4-dihydro-2H-thiopyran-1,1-dioxide ring, as established by DFT calculations [1], provides a rational basis for regioselective alkylation and functionalization. The target compound, bearing the dihydro scaffold, can be selectively deprotonated and alkylated at specific ring positions—a capability not available with the fully saturated analog. This enables efficient parallel library synthesis with predictable regiochemical outcomes, reducing purification burden and accelerating SAR cycles.

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